Diethyl (m-methoxyphenoxy)malonate
Description
Diethyl (m-methoxyphenoxy)malonate is a malonate ester derivative featuring a central methylene group substituted with a meta-methoxyphenoxy moiety. Its structure comprises two ethyl ester groups and a phenoxy ring with a methoxy (-OCH₃) group at the meta position (carbon 3 of the benzene ring). This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks (e.g., quinolones, indoles) and fine chemicals . Its reactivity stems from the active methylene group, which participates in nucleophilic additions, condensations, and cycloadditions.
Properties
Molecular Formula |
C14H18O6 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
diethyl 2-(3-methoxyphenoxy)propanedioate |
InChI |
InChI=1S/C14H18O6/c1-4-18-13(15)12(14(16)19-5-2)20-11-8-6-7-10(9-11)17-3/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
BHXCZZVCSWSJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between Diethyl (m-methoxyphenoxy)malonate and related malonate derivatives:
Reactivity and Acidity
- Electronic Effects: The meta-methoxy group in this compound exerts an electron-donating resonance effect, slightly reducing the acidity of the methylene protons compared to DEM (pKa ~16.3). However, this effect is less pronounced than in para-substituted analogs due to positional steric and electronic differences . Derivatives with electron-withdrawing groups (e.g., nitro in Diethyl 2-(2-methoxy-4-nitrophenyl)malonate) exhibit higher acidity, facilitating deprotonation and nucleophilic reactions .
- Synthetic Utility: this compound can undergo copper-catalyzed arylations (e.g., coupling with aryl iodides) to generate α-aryl malonates, a reaction optimized for functional group compatibility . In contrast, DEM’s high pKa limits its use in one-pot reactions requiring deprotonation, as seen in template-assisted membrane synthesis .
Physical Properties
- Solubility and Stability: The diethyl ester group enhances lipophilicity compared to dimethyl analogs (e.g., Dimethyl (2-methoxyphenoxy)malonate), improving solubility in organic solvents .
- Thermal Behavior :
DEM derivatives typically exhibit lower boiling points than nitro- or halogen-substituted malonates due to reduced molecular weight and polarity .
Research Findings and Trends
- Steric vs. Electronic Effects :
Substituent position (ortho vs. meta) significantly impacts reactivity. For example, ortho-methoxy groups introduce steric hindrance, slowing reactions like ester hydrolysis or cycloadditions compared to meta isomers .
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